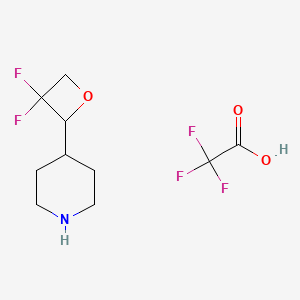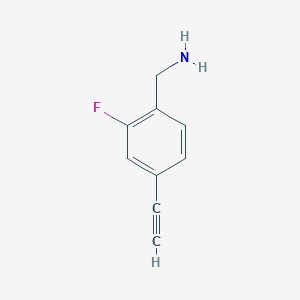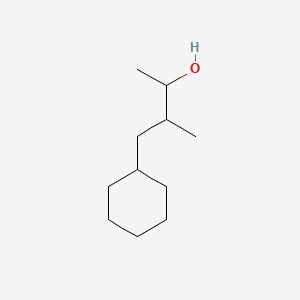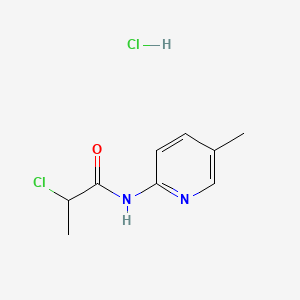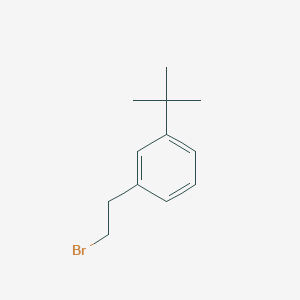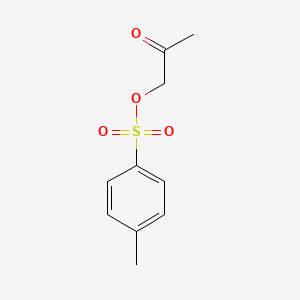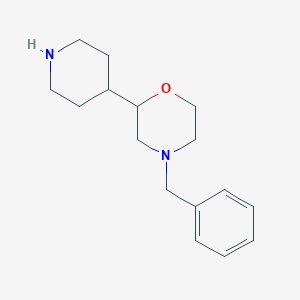
4-Benzyl-2-(piperidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2-(piperidin-4-yl)morpholine is a heterocyclic compound that features both a piperidine and a morpholine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and morpholine moieties in its structure makes it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Benzyl-2-(piperidin-4-yl)morpholine typically involves the reaction of 1-benzyl-4-piperidone with morpholine. The process can be carried out under hydrogenation conditions using a platinum or palladium catalyst. For instance, one method involves adding morpholine in a molar excess to 1-benzyl-4-piperidone, followed by hydrogenation at a pressure of 0.5 MPa and a temperature of 80°C in the presence of a platinum/C catalyst .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The use of continuous flow reactors and optimized hydrogenation conditions can enhance the yield and purity of the compound. The choice of catalyst and reaction parameters are crucial for achieving high efficiency in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-2-(piperidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the benzyl group or the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenated reagents and bases are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can lead to the formation of de-benzylated or reduced piperidine derivatives .
Aplicaciones Científicas De Investigación
4-Benzyl-2-(piperidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2-(piperidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Molecular docking studies have shown that the compound can bind to the active sites of target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-(Piperidin-4-yl)benzyl)morpholine hydrochloride
- 4-(3-(Piperidin-4-yl)benzyl)morpholine hydrochloride
- 1-Benzyl-4-morpholinopiperidine
Uniqueness
4-Benzyl-2-(piperidin-4-yl)morpholine is unique due to the presence of both piperidine and morpholine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of new drugs and chemical entities. Its dual-ring structure allows for diverse functionalization and optimization in drug design .
Propiedades
Fórmula molecular |
C16H24N2O |
|---|---|
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
4-benzyl-2-piperidin-4-ylmorpholine |
InChI |
InChI=1S/C16H24N2O/c1-2-4-14(5-3-1)12-18-10-11-19-16(13-18)15-6-8-17-9-7-15/h1-5,15-17H,6-13H2 |
Clave InChI |
JCCUONBDYQUFIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2CN(CCO2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
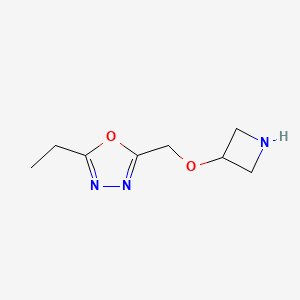
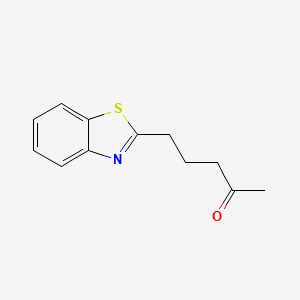



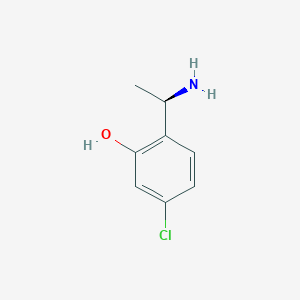
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
